![molecular formula C9H14O3 B13521268 Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)
Octahydrocyclopenta[b]pyran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrocyclopenta[b]pyran-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is characterized by a fused bicyclic structure consisting of a cyclopentane ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrocyclopenta[b]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentane derivatives and pyran intermediates, which are subjected to catalytic hydrogenation and subsequent carboxylation . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of octahydrocyclopenta[b]pyran-2-carboxylic acid may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Octahydrocyclopenta[b]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[b]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyridine: Similar in structure but contains a nitrogen atom in place of the oxygen atom in the pyran ring.
Octahydroindene: A fused bicyclic compound with a different ring structure but similar chemical properties.
Uniqueness
Octahydrocyclopenta[b]pyran-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-4-6-2-1-3-7(6)12-8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
IAKINMAZHHHLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



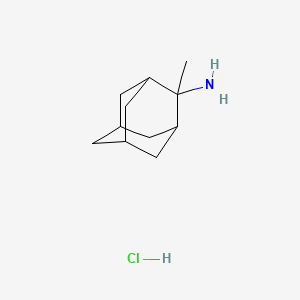
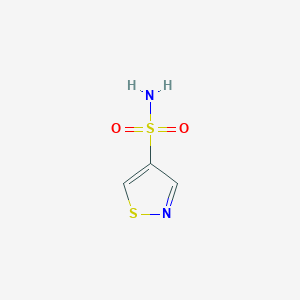
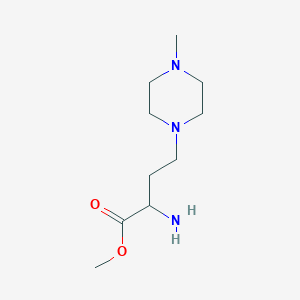
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)

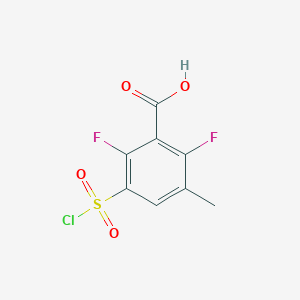
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
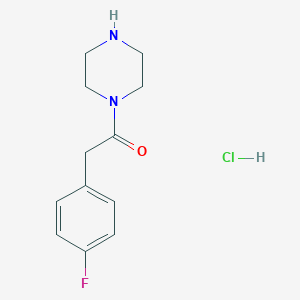
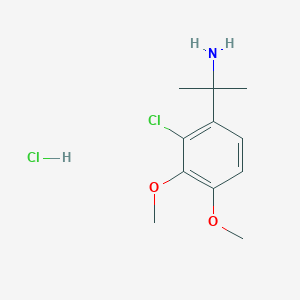

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)

